molecular formula C23H14Cl5NO2 B2374860 (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate CAS No. 338749-31-8

(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate

Cat. No.: B2374860
CAS No.: 338749-31-8
M. Wt: 513.62
InChI Key: KCPGAKMODQGNHH-QUPMIFSKSA-N
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Description

(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is a complex organic compound with a molecular formula of C23H14Cl5NO2. It is known for its unique structural features, which include multiple chlorine atoms and a cyclopropyl group.

Scientific Research Applications

(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2-(2,4-dichlorophenyl)cyclopropylamine under specific conditions to form an intermediate. This intermediate is then reacted with 3,4-dichlorobenzoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions

(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the presence of multiple chlorine atoms and a cyclopropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

IUPAC Name

[(Z)-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl5NO2/c24-14-4-1-12(2-5-14)22(18-11-17(18)16-7-6-15(25)10-20(16)27)29-31-23(30)13-3-8-19(26)21(28)9-13/h1-10,17-18H,11H2/b29-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPGAKMODQGNHH-QUPMIFSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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